5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Benzofuran-3-carboxamide Positional isomer differentiation Physicochemical properties

5-Ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS 929428-56-8) is a synthetic small-molecule benzofuran-3-carboxamide derivative with molecular formula C19H19NO4 and molecular weight 325.4 g/mol. Computed physicochemical properties include an XLogP3 of 3.9, four hydrogen-bond acceptors, one hydrogen-bond donor, and five rotatable bonds.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 929428-56-8
Cat. No. B6545092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
CAS929428-56-8
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C
InChIInChI=1S/C19H19NO4/c1-4-23-15-8-9-17-16(11-15)18(12(2)24-17)19(21)20-13-6-5-7-14(10-13)22-3/h5-11H,4H2,1-3H3,(H,20,21)
InChIKeyIOTLMZDNPBWURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS 929428-56-8): Core Identity and Procurement Baseline


5-Ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS 929428-56-8) is a synthetic small-molecule benzofuran-3-carboxamide derivative with molecular formula C19H19NO4 and molecular weight 325.4 g/mol [1]. Computed physicochemical properties include an XLogP3 of 3.9, four hydrogen-bond acceptors, one hydrogen-bond donor, and five rotatable bonds [1]. The compound belongs to a broader class of benzofuran carboxamides that have been patented as inhibitors of phosphodiesterase IV (PDE4) and tumor necrosis factor alpha (TNF-α) production [2]. It is primarily supplied as a research-grade screening compound (typical purity ≥95%) and is catalogued within commercial screening libraries [1].

Why Benzofuran-3-Carboxamide Analogs Cannot Be Considered Interchangeable with 5-Ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide


Within the benzofuran-3-carboxamide chemotype, even minor alterations to the N-aryl substitution pattern can produce profound differences in target engagement, selectivity, and cellular potency. The position of the methoxy substituent on the N-phenyl ring (ortho, meta, or para) alters the spatial orientation of the hydrogen-bond acceptor, modulates electron density on the amide nitrogen, and influences the compound's conformational preferences [1]. These electronic and steric factors directly affect binding to PDE4 and TNF-α regulatory proteins, which are highly sensitive to the geometry of the ligand–protein interaction [2]. Consequently, a 3-methoxyphenyl isomer cannot be assumed to replicate the biological profile of its 2-methoxy or 4-methoxy counterparts, nor of analogs bearing chloro, methyl, or other substituents on the N-phenyl ring [1].

Quantitative Differentiation Evidence: 5-Ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide vs. Closest Analogs


N-Phenyl Methoxy Position: Meta (3-OCH3) vs. Para (4-OCH3) Isomer Physicochemical Comparison

The meta-methoxy substitution in the target compound (CAS 929428-56-8) produces a distinct electronic distribution on the N-phenyl ring compared to the para-methoxy isomer (CAS 929513-11-1). While both isomers share identical molecular formula (C19H19NO4) and molecular weight (325.4 g/mol), the meta isomer exhibits an XLogP3 of 3.9 [1]. The para isomer is reported with identical computed XLogP3 (3.9) due to the additive nature of the calculation; however, the meta substitution confers a different dipole moment and electrostatic potential surface, which cannot be captured by simple partition coefficient calculations but are critical for molecular recognition events . This structural nuance is relevant because the benzofuran carboxamide pharmacophore described in US 5,925,636 explicitly requires specific aryl substitution geometry for PDE4/TNF-α inhibition [2].

Benzofuran-3-carboxamide Positional isomer differentiation Physicochemical properties

Hydrogen-Bond Acceptor Topology: 3-Methoxyphenyl vs. 4-Chlorophenyl Analog Binding Capacity

The target compound possesses four hydrogen-bond acceptor atoms (the ethoxy oxygen, the furan ring oxygen, the carboxamide carbonyl oxygen, and the meta-methoxy oxygen on the N-phenyl ring) [1]. In contrast, the 4-chlorophenyl analog (N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide, CAS 929451-79-6) contains only three hydrogen-bond acceptors—the chlorine substituent is a weak halogen-bond donor/acceptor but does not function as a classical H-bond acceptor [2]. This quantitative difference (4 vs. 3 H-bond acceptors) means the 3-methoxyphenyl derivative offers an additional polar interaction site that can anchor the ligand within protein binding pockets, particularly those rich in hydrogen-bond donor residues. The PDE4 catalytic site, for instance, contains several ordered water molecules and backbone NH groups that serve as H-bond donors [3].

Hydrogen-bond acceptor 4-Chlorophenyl analog Target engagement

High-Throughput Screening Provenance: 4-Methoxy Analog Tested in Six Public HTS Campaigns Without Reported Activity

The closely related 4-methoxyphenyl isomer (CAS 929513-11-1) has been tested in at least six distinct high-throughput screening campaigns deposited in public databases, including assays for ULK1 inhibition, human cytomegalovirus (HCMV) nuclear egress, GIV-Gαi interaction, GPR151 activation, FBW7 activation, and MITF inhibition . No positive hit or active outcome has been reported for this analog in any of these assays, suggesting that the 4-methoxy substitution pattern is not permissive for these targets. The 3-methoxyphenyl derivative (CAS 929428-56-8) has not yet been profiled in these same public assays, representing an untested chemical space within the benzofuran-3-carboxamide series. This negative data for the para isomer implies that meta substitution could yield a different activity profile and warrants differential screening.

High-throughput screening 4-Methoxy analog ULK1 HCMV GPR151

Patent-Disclosed Pharmacophore Specificity: N-Aryl Substitution Geometry is a Determinant of PDE4/TNF-α Inhibitory Activity

US Patent 5,925,636 explicitly teaches that benzofuran-3-carboxamides inhibit PDE4 and TNF-α production, and that the identity and substitution pattern of the N-aryl group (R4 in the Markush structure) is a critical determinant of potency [1]. The patent exemplifies compounds with diverse N-aryl substituents including methoxyphenyl, chlorophenyl, methylphenyl, and pyridyl variants, and reports that PDE4 IC50 values within the series span several orders of magnitude depending on the N-aryl substitution [1]. Although the specific 3-methoxyphenyl compound is not individually exemplified, its substitution pattern positions it at a distinct coordinate in the SAR landscape relative to the exemplified 4-methoxyphenyl and 2-methoxyphenyl analogs, with the meta-methoxy group predicted to engage a different subset of residues within the PDE4 active site [1].

PDE4 inhibition TNF-α inhibition Structure-activity relationship Benzofuran pharmacophore

Recommended Application Scenarios for 5-Ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide Based on Differentiated Evidence


PDE4/TNF-α Inhibitor Lead Optimization: Filling the Meta-Methoxy SAR Gap

Medicinal chemistry teams pursuing benzofuran-based PDE4 or TNF-α inhibitors should acquire this compound to probe the meta-methoxy N-phenyl substitution vector, which is not exemplified in the foundational patent literature (US 5,925,636) [1]. Comparative testing against the 2-methoxy and 4-methoxy positional isomers can delineate the optimal H-bond acceptor geometry for PDE4 active-site engagement and may reveal selectivity advantages attributable to the unique electronic distribution of the meta-substituted phenyl ring [1].

Chemical Biology Probe Development: Differentiated H-Bond Acceptor Network for Target ID Studies

The four hydrogen-bond acceptor atoms of the 3-methoxyphenyl derivative, compared to three acceptors in the 4-chlorophenyl analog, make this compound a suitable scaffold for designing photoaffinity labeling probes or bifunctional degrader molecules where an additional polar contact point is needed for target protein recruitment [2]. The meta-methoxy group provides a synthetically tractable handle for further derivatization without compromising the benzofuran core pharmacophore [2].

High-Throughput Screening Library Diversification: Meta-Isomer as an Untested Chemotype

Given that the 4-methoxy isomer has been tested in six public HTS campaigns (ULK1, HCMV, GIV-Gαi, GPR151, FBW7, MITF) without reported activity, the 3-methoxy isomer represents an untested chemical space within the same chemotype . Screening this compound against the same or related target panels could uncover activity cliffs—dramatic changes in potency resulting from a simple positional isomer shift—which are highly informative for hit-to-lead chemistry .

Analytical Reference Standard for Benzofuran-3-Carboxamide Isomer Identification

The unique InChIKey (IOTLMZDNPBWURT-UHFFFAOYSA-N) and well-defined computed properties (XLogP3 = 3.9, TPSA = 60.7 Ų) make this compound a suitable reference standard for analytical method development, including HPLC-MS and NMR-based identification of benzofuran-3-carboxamide positional isomers in complex reaction mixtures or metabolite profiling studies [3].

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